

Spectroscopic data of Methyl Ferulate (NMR, IR, MS).

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An In-depth Technical Guide to the Spectroscopic Data of Methyl Ferulate

Introduction

Methyl ferulate, the methyl ester of ferulic acid, is a naturally occurring compound found in various plants and has garnered significant interest from researchers due to its antioxidant and anti-inflammatory properties.[1][2] Its chemical structure is methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate, with the molecular formula C₁₁H₁₂O₄ and a molecular weight of 208.21 g/mol .[3][4] Accurate structural elucidation and characterization of **methyl ferulate** are paramount for its application in research and drug development. This guide provides a comprehensive overview of its spectroscopic data obtained through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with generalized experimental protocols for these techniques.

Spectroscopic Data of Methyl Ferulate

The structural features of **methyl ferulate** have been extensively characterized using various spectroscopic methods. The following sections present the key data in a structured format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule.[5] For **methyl ferulate**, both ¹H and ¹³C NMR spectra provide detailed information about its structure.



¹H NMR Spectral Data of **Methyl Ferulate**

Chemical Shift (δ) ppm	Multiplicity	Assignment
3.75	Singlet	-OCH₃ (Ester)
3.84	Singlet	-OCH₃ (Aromatic)[6]
6.30	Doublet	Vinylic Proton
6.81	Doublet	Aromatic Proton
7.06	Doublet of doublets	Aromatic Proton
7.16	Doublet	Aromatic Proton
7.59	Doublet	Vinylic Proton
9.65	Singlet	Phenolic -OH

¹³C NMR Spectral Data of **Methyl Ferulate**

Chemical Shift (δ) ppm	Assignment	
51.8	-OCH₃ (Ester)	
56.1	-OCH₃ (Aromatic)[7]	
110.1	Aromatic CH	
115.1	Vinylic CH	
115.9	Aromatic CH[7]	
123.3	Aromatic CH[7]	
127.1	Aromatic Quaternary Carbon	
144.9	Vinylic CH[7]	
148.3	Aromatic Quaternary Carbon[7]	
149.5	Aromatic Quaternary Carbon[7]	
167.7	Carbonyl Carbon (C=O)	



Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[8][9] The IR spectrum of **methyl ferulate** shows characteristic absorption bands corresponding to its functional groups.

Characteristic IR Absorption Bands of Methyl Ferulate

Frequency (cm ⁻¹)	Vibration	Functional Group
~3400	O-H Stretch	Phenolic -OH
~3000	C-H Stretch	Aromatic and Vinylic C-H
~1710	C=O Stretch	Ester Carbonyl
~1630	C=C Stretch	Alkene
~1590, ~1515	C=C Stretch	Aromatic Ring
~1270, ~1170	C-O Stretch	Ester and Ether

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. [10] It provides information about the molecular weight and fragmentation pattern of a compound.[11] For **methyl ferulate**, the molecular ion peak and several key fragment ions are observed.

Mass Spectrometry Data of Methyl Ferulate

m/z	Interpretation
208	[M]+ (Molecular Ion)
177	[M - OCH₃] ⁺
145	[M - COOCH₃ - H] ⁺
137	[M - CH ₂ COOCH ₃]+



Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a compound like **methyl ferulate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the methyl ferulate sample in about 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[12] Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[12]
- Instrumentation: The data is acquired using an NMR spectrometer, for instance, a 400 MHz instrument.[13]
- ¹H NMR Acquisition: A standard one-dimensional proton NMR experiment is performed. Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans.
- 13C NMR Acquisition: A one-dimensional carbon NMR experiment is conducted. Due to the low natural abundance of ¹³C, a larger number of scans is typically required to achieve a good signal-to-noise ratio.[5] Proton decoupling is commonly used to simplify the spectrum and enhance signal intensity.
- Data Processing: The raw data (Free Induction Decay FID) is processed by applying a
 Fourier transform, followed by phase and baseline corrections. The resulting spectrum is
 then integrated and the chemical shifts of the peaks are determined.

Infrared (IR) Spectroscopy

- Sample Preparation: For a solid sample like methyl ferulate, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.[14]
 - KBr Pellet: A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.
 - ATR: A small amount of the solid sample is placed directly on the ATR crystal.



- Instrumentation: An FT-IR spectrometer is used for analysis.[15]
- Data Acquisition: A background spectrum (of the empty sample holder or pure KBr pellet) is first recorded. Then, the sample spectrum is recorded. The instrument scans a range of infrared frequencies (typically 4000-400 cm⁻¹) and measures the absorbance of radiation.[8]
- Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum. The positions of the absorption bands (in cm⁻¹) and their intensities are then analyzed to identify the functional groups present.

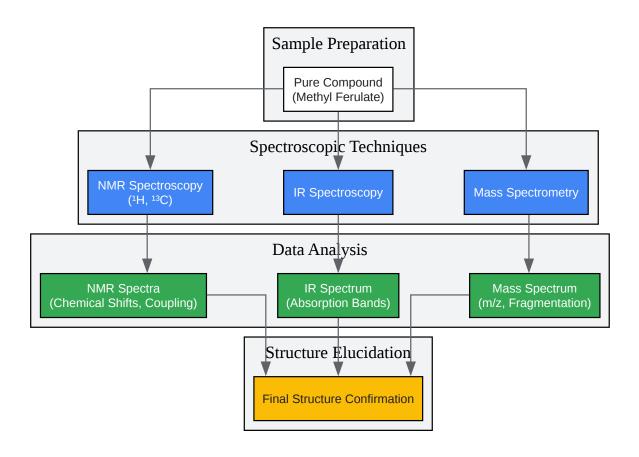
Mass Spectrometry (MS)

- Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a low concentration (e.g., 10-100 μg/mL).[16]
- Instrumentation: A mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is used.[17] Common ionization techniques include Electron Ionization (EI) or Electrospray Ionization (ESI).[11][18]
- Data Acquisition: The sample solution is introduced into the ion source of the mass spectrometer. The molecules are ionized, and the resulting ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer. A detector then records the abundance of each ion.[18]
- Data Analysis: The resulting mass spectrum is a plot of ion abundance versus m/z. The peak
 with the highest m/z often corresponds to the molecular ion [M]+, which provides the
 molecular weight of the compound. Other peaks in the spectrum represent fragment ions,
 which can be used to deduce the structure of the molecule.

Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as **methyl ferulate**.





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Caption: General workflow for the spectroscopic analysis of a chemical compound.

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